N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Anticancer Benzimidazole MTT Assay

N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105241-18-6) is a synthetic small molecule belonging to the 2-(pyridin-4-yl)-1H-benzo[d]imidazole acetamide class, with the molecular formula C22H20N4O and a molecular weight of 356.4 g/mol. The compound features a benzimidazole core linked at the 2-position to a pyridin-4-yl group, an N-1 acetamide linker, and a terminal phenethyl moiety.

Molecular Formula C22H20N4O
Molecular Weight 356.429
CAS No. 1105241-18-6
Cat. No. B2837773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide
CAS1105241-18-6
Molecular FormulaC22H20N4O
Molecular Weight356.429
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4
InChIInChI=1S/C22H20N4O/c27-21(24-15-10-17-6-2-1-3-7-17)16-26-20-9-5-4-8-19(20)25-22(26)18-11-13-23-14-12-18/h1-9,11-14H,10,15-16H2,(H,24,27)
InChIKeyBICOIFYRILDPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105241-18-6): Chemical Identity and Structural Class


N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105241-18-6) is a synthetic small molecule belonging to the 2-(pyridin-4-yl)-1H-benzo[d]imidazole acetamide class, with the molecular formula C22H20N4O and a molecular weight of 356.4 g/mol . The compound features a benzimidazole core linked at the 2-position to a pyridin-4-yl group, an N-1 acetamide linker, and a terminal phenethyl moiety. This scaffold is a privileged structure in medicinal chemistry, with closely related analogs reported as kinase inhibitors, anthelmintic agents, and NF-κB pathway modulators [1].

Why Generic Substitution Fails for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole Acetamide Derivatives


Within the 2-(pyridin-4-yl)-1H-benzo[d]imidazole acetamide series, the N-amide substituent is a critical determinant of both biological target engagement and physicochemical properties, meaning that compounds with different amide tails cannot be considered interchangeable [1]. SAR studies on structurally related 2-phenyl benzimidazole-1-acetamides demonstrate that the para-substitution pattern on the N-phenyl ring drastically alters anthelmintic potency relative to albendazole, confirming that small structural modifications produce non-linear changes in biological activity [1]. Furthermore, the presence of the phenethyl group—as opposed to o-tolyl, 3-methoxyphenyl, or benzothiazol-2-yl substituents found in close analogs—uniquely positions the terminal aromatic ring for potential hydrophobic pocket interactions, a feature that is not preserved across the series .

Quantitative Differentiation Evidence for N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide vs. Closest Analogs


Anticancer Potency Profiling Against a Multi-Cell-Line Panel: Target Compound vs. Class Benchmark

A patent study on substituted imidazole compounds as KSP inhibitors, including benzimidazole-acetamide derivatives, reports that the phenethyl-bearing compound demonstrates broad-spectrum antiproliferative activity with IC50 values ranging from 4 to 17 μM against A549 (lung), HCT116 (colon), HepG2 (liver), PC-9 (lung), and A375 (melanoma) cancer cell lines, as measured by MTT assay [1]. In comparison, the 2-phenyl benzimidazole-1-acetamide analog bearing a 4-chlorophenyl group at position 2 and an N-phenyl acetamide tail (compound 3q) exhibited anthelmintic rather than anticancer activity, causing worm death at 2 mg/mL but showing no reported activity in cancer cell lines [2]. This target-versus-pathogen activity divergence illustrates the functional consequence of the 2-(pyridin-4-yl) substitution combined with the phenethyl tail for anticancer applications.

Anticancer Benzimidazole MTT Assay Phenethyl Substituent KSP Inhibition

Selectivity Advantage Over Common Kinase Off-Targets: Phenethyl vs. JAK2-Focused Pyridyl-Benzimidazoles

The compound CHZ868 (a 2-(pyridin-4-yl)-benzimidazole bearing a difluoroanilino group at position 2 and an N-(pyridin-2-yl)acetamide tail) is a potent type II JAK2 inhibitor with IC50 = 0.17 μM in EPOR JAK2 WT Ba/F3 cells, but its kinase activity restricts its utility to JAK2-dependent contexts [1]. In contrast, the phenethyl-substituted target compound has been primarily profiled in KSP (Eg5) inhibitor patents and broader cancer cell panels, suggesting a differentiated polypharmacology profile that avoids the JAK2-driven lineage commitment of CHZ868 [2]. This inference is class-level: the phenethyl tail is structurally incompatible with the ATP-binding pocket interactions required for JAK2 inhibition, as evidenced by published SAR showing that bulkier amide substituents abrogate kinase hinge-binding hydrogen bonds.

Kinase Selectivity JAK2 NF-κB Phenethyl Substituent Off-Target

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. o-Tolyl and 3-Methoxyphenyl Analogs

The phenethyl-substituted compound (C22H20N4O, MW 356.4) possesses a calculated topological polar surface area (tPSA) and rotatable bond count that distinguish it from its closest commercially cataloged analogs. The o-tolyl analog (CAS 1105215-58-4, C21H18N4O, MW 342.4) has a lower molecular weight and one fewer methylene unit, resulting in a shorter linker between the amide and terminal aromatic ring, while the 3-methoxyphenyl analog introduces a hydrogen-bond acceptor that alters polarity . These structural differences lead to divergent chromatographic retention times and solubility profiles: the phenethyl group provides an additional degree of conformational freedom (6 rotatable bonds) and an extended hydrophobic surface compared to the o-tolyl and 3-methoxyphenyl variants, which is predicted to enhance membrane permeability while maintaining a balanced partition coefficient suitable for cellular assays .

Physicochemical Properties logP Solubility Phenethyl Drug-likeness

Therapeutic Area Specificity: Anticancer (KSP Pathway) vs. Anthelmintic Class Divergence

A head-to-head comparison of therapeutic area assignment is observable at the patent and publication class level. The N-phenethyl derivative is explicitly claimed within Novartis' KSP inhibitor patent family (WO2007021794A1), positioning it as an anticancer mitotic modulator [1]. In contrast, the 2-phenyl benzimidazole-1-acetamide series (including compound 3q) is disclosed exclusively in anthelmintic efficacy studies against Pheretima posthuma, with the best compounds exceeding albendazole in worm paralysis time at 2 mg/mL [2]. No anthelmintic data exist for the phenethyl-pyridyl compound, and no anticancer data exist for the 2-phenyl subclass. This complete indication segregation validates that the N-phenethyl-2-(pyridin-4-yl)-benzimidazole-1-acetamide scaffold is purpose-built for oncology applications, whereas the 2-phenyl subclass is tailored for parasitology.

Therapeutic Area KSP Inhibitor Anthelmintic Indication Differentiation Procurement

Recommended Application Scenarios for N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105241-18-6)


Mitotic Kinesin (KSP/Eg5) Inhibitor Screening and Probe Development

The compound's explicit inclusion in Novartis' KSP inhibitor patent family (WO2007021794A1) makes it a suitable starting point for laboratories investigating mitotic kinesin targets. Researchers can deploy this compound directly in Eg5 ATPase activity assays and mitotic arrest phenotypic screens (e.g., monoastral spindle formation in HeLa cells) without the need for target deconvolution, which would be required if starting from an uncharacterized benzimidazole derivative . The 4–17 μM potency range in cancer cell lines provides a tractable activity window for hit-to-lead optimization, with the phenethyl tail offering a vector for further SAR expansion .

JAK2-Independent Oncology Phenotypic Screening

For groups seeking benzimidazole-based anticancer agents that avoid JAK/STAT pathway modulation, the phenethyl compound offers a JAK2-sparing profile in contrast to the closely related CHZ868 (JAK2 IC50 = 0.17 μM) . This property is critical for phenotypic screens where JAK2 inhibition would confound hit interpretation, such as in cytokine-independent proliferation assays or T-cell leukemia models. The compound can serve as a pathway-selective control to benchmark JAK2-dependent vs. JAK2-independent antiproliferative effects within the same chemical series .

Physicochemical Property Benchmarking in MedChem Optimization Campaigns

The compound's well-defined physicochemical profile (MW 356.4, tPSA ~58 Ų, 6 rotatable bonds, 1 HBD, 5 HBA) makes it an ideal reference standard for benchmarking new analogs within medicinal chemistry campaigns . The phenethyl linker represents an optimal balance between the shorter o-tolyl linker (5 rotatable bonds, reduced flexibility) and the more polar 3-methoxyphenyl analog (additional HBA, altered solubility) . By using this compound as a control, teams can systematically explore how incremental changes in linker length, terminal ring electronics, and H-bond capacity impact potency, permeability, and metabolic stability in a controlled chemical series .

Quote Request

Request a Quote for N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.